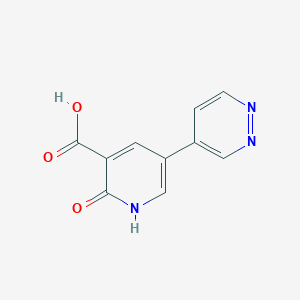

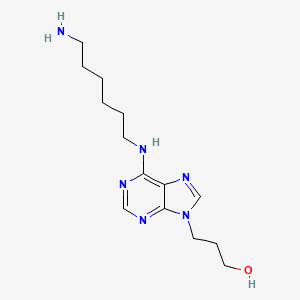

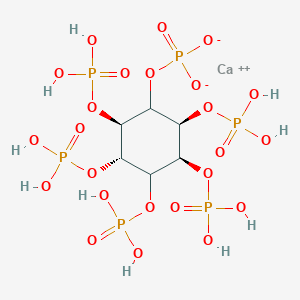

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a significant component of plant-derived foods and is primarily found in seeds, grains, and legumes . This compound plays a crucial role in the storage of phosphorus in plants and is also known for its anti-nutritional properties due to its ability to bind minerals and reduce their bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt can be synthesized from myo-inositol through a series of phosphorylation reactions. The reaction conditions typically include an acidic or neutral pH and a temperature range of 30-50°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant materials such as rice bran or wheat bran. The process includes steps like acid hydrolysis, neutralization with calcium hydroxide, and purification using ion exchange resins . This method ensures the efficient production of phytic acid calcium salt on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .

Common Reagents and Conditions

Hydrolysis: This reaction is catalyzed by phytases, which sequentially remove phosphate groups from the inositol ring.

Complexation: The compound can form complexes with metal ions like calcium, magnesium, and iron, affecting its solubility and bioavailability.

Major Products Formed

The major products formed from these reactions include various inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions .

Applications De Recherche Scientifique

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt involves its interaction with various molecular targets and pathways:

Phytase Activity: The compound is hydrolyzed by phytases, leading to the release of phosphate groups and inositol.

Cell Signaling: It influences cell signaling pathways such as PI3K/Akt and MAPK, which are involved in cell growth and survival.

Mineral Binding: The compound binds to minerals like calcium, iron, and zinc, affecting their absorption and bioavailability.

Comparaison Avec Des Composés Similaires

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt is unique due to its high phosphate content and strong mineral-binding properties. Similar compounds include:

Inositol Pentakisphosphate: Contains five phosphate groups and has similar but less pronounced mineral-binding properties.

Inositol Tetrakisphosphate: Contains four phosphate groups and is involved in cellular signaling.

Phytic Acid Sodium Salt: Similar in structure but with sodium ions instead of calcium, affecting its solubility and bioavailability.

This compound’s uniqueness lies in its ability to store and release phosphorus efficiently, making it a valuable component in both plant and animal nutrition .

Propriétés

Formule moléculaire |

C6H16CaO24P6 |

|---|---|

Poids moléculaire |

698.10 g/mol |

Nom IUPAC |

calcium;[(2R,3R,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H18O24P6.Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |

Clé InChI |

BBNUUGLIWPRTIB-NFJZTGFVSA-L |

SMILES isomérique |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |

SMILES canonique |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.